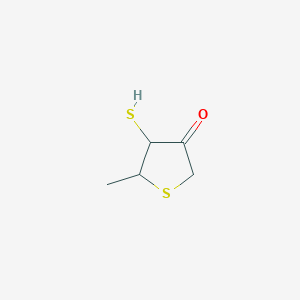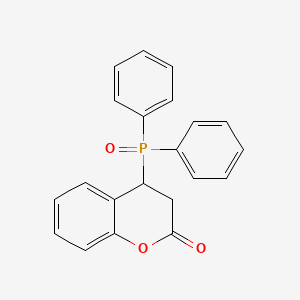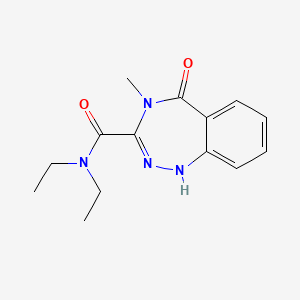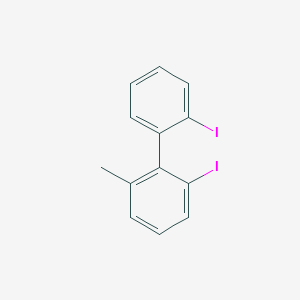![molecular formula C12H17NO2 B14488503 1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one CAS No. 63609-62-1](/img/structure/B14488503.png)
1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4-hydroxy-N-tert-butylaniline is an organic compound with the molecular formula C12H17NO2 It is a derivative of aniline, featuring an acetyl group at the second position, a hydroxyl group at the fourth position, and a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-hydroxy-N-tert-butylaniline typically involves the acetylation of 4-hydroxyaniline followed by the introduction of the tert-butyl group. One common method involves the reaction of 4-hydroxyaniline with acetic anhydride in the presence of a base such as pyridine to form 2-acetyl-4-hydroxyaniline. Subsequently, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-hydroxy-N-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-acetyl-4-oxo-N-tert-butylaniline.
Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-tert-butylaniline.
Substitution: 2-acetyl-4-alkoxy-N-tert-butylaniline.
Scientific Research Applications
2-acetyl-4-hydroxy-N-tert-butylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which 2-acetyl-4-hydroxy-N-tert-butylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and acetyl groups play crucial roles in binding to active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-4-hydroxyaniline: Lacks the tert-butyl group, making it less sterically hindered.
4-hydroxy-N-tert-butylaniline: Lacks the acetyl group, affecting its reactivity.
2-acetyl-N-tert-butylaniline: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
2-acetyl-4-hydroxy-N-tert-butylaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound for various applications.
Properties
CAS No. |
63609-62-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[2-(tert-butylamino)-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C12H17NO2/c1-8(14)10-7-9(15)5-6-11(10)13-12(2,3)4/h5-7,13,15H,1-4H3 |
InChI Key |
KZYHDHBYZVEJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)



![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)

![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)
